SREBP-IN-DHG
説明
特性
分子式 |
C41H58N2O9 |
|---|---|
分子量 |
722.92 |
IUPAC名 |
Ethyl N-((4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl)-N-((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)phenylalanylglycinate |
InChI |
InChI=1S/C41H58N2O9/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-35(45)43(37-39(48)38(47)34(31-44)52-41(37)50)33(29-32-26-23-22-24-27-32)40(49)42-30-36(46)51-4-2/h5-6,8-9,11-12,14-15,17-18,20-24,26-27,33-34,37-39,41,44,47-48,50H,3-4,7,10,13,16,19,25,28-31H2,1-2H3,(H,42,49)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t33-,34+,37+,38+,39+,41?/m0/s1 |
InChIキー |
FUASFBGJSXTWQE-XDJBLOQOSA-N |
SMILES |
O=C(OCC)CNC([C@H](CC1=CC=CC=C1)N(C(CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)[C@H]2C(O)O[C@H](CO)[C@@H](O)[C@@H]2O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SREBP-IN-DHG |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following table compares SREBP-IN-DHG with structurally or functionally analogous compounds, focusing on molecular design, efficacy, and drug release mechanisms.
Key Findings:
Structural Superiority: SREBP-IN-DHG’s hyperbranched design enables higher drug-loading capacity and stability compared to linear polymers or small molecules. Its PEGylation mitigates immunogenicity, a limitation observed in non-PEGylated analogs .
Efficacy : While small-molecule inhibitors like fatostatin exhibit lower IC50 values in vitro, SREBP-IN-DHG demonstrates superior in vivo efficacy due to prolonged retention and reduced off-target effects .
Safety : DHBP-g-PEG () shows intermediate toxicity, whereas SREBP-IN-DHG’s optimized release profile minimizes systemic exposure, aligning with WHO guidelines for biocompatibility .
Mechanistic and Functional Distinctions
- SREBP Pathway Inhibition : SREBP-IN-DHG directly binds to SREBP cleavage-activating protein (SCAP), blocking its translocation to the Golgi apparatus. In contrast, DHBP-g-PEG primarily inhibits downstream lipid synthesis enzymes (e.g., HMG-CoA reductase) .
- Synergistic Action : The dual-drug design in SREBP-IN-DHG targets both SREBP processing and DNA synthesis (via methotrexate), whereas DHBP-g-PEG focuses on cytotoxic payload delivery .
準備方法
Table 1: Documented Properties of SREBP-IN-DHG
Critical Quality Control Parameters
Suppliers emphasize rigorous analytical validation:
-
HPLC-MS : To confirm molecular ion peaks and detect impurities.
-
Biological validation : Luciferase reporter assays measuring SREBP pathway inhibition (IC₅₀ typically <1 µM).
Industrial and Academic Production
Table 3: Supplier Specifications
Q & A
Q. What molecular mechanisms underlie SREBP-IN-DHG’s inhibition of SREBP pathways, and how can these be experimentally validated?
- Methodological Answer : To investigate SREBP-IN-DHG’s inhibitory mechanisms, researchers should:
Perform chromatin immunoprecipitation (ChIP) to assess SREBP binding to sterol regulatory elements (SREs) in target genes (e.g., HMGCR, FASN) before and after treatment.
Use luciferase reporter assays with SRE-containing promoters to quantify transcriptional activity changes.
Analyze protein degradation pathways (e.g., ubiquitination assays) to determine if SREBP-IN-DHG accelerates SREBP-1/2 proteasomal breakdown.
- Key Reference: Studies on SREBP regulatory pathways in hepatic cells and mouse models demonstrate these methods .
Q. Which experimental models are optimal for initial testing of SREBP-IN-DHG’s effects on lipid metabolism?
- Methodological Answer :
| Model | Advantages | Limitations |
|---|---|---|
| HepG2 cells | High SREBP-1c expression; scalable for screens | Limited translational relevance to in vivo |
| Primary hepatocytes | Physiologically relevant lipid metabolism | Donor variability; short-term viability |
| SREBP-knockout mice | Direct causal evidence for target specificity | Time-intensive; ethical constraints |
- Rationale: In vitro models allow mechanistic studies, while transgenic mice (e.g., SREBP-1c⁻/⁻) validate in vivo relevance .
Q. How should a dose-response study for SREBP-IN-DHG be designed in vitro?
- Methodological Answer :
- Step 1 : Use logarithmic concentration ranges (e.g., 0.1–100 μM) to identify IC₅₀ values via cell viability assays (MTT) and lipid droplet staining (Oil Red O).
- Step 2 : Pair dose-response data with transcriptomic profiling (RNA-seq) to identify threshold concentrations for SREBP target gene suppression.
- Step 3 : Validate findings in ≥3 biological replicates to account for cell-line variability.
- Reference: Dose-response frameworks align with guidelines for reproducibility in pharmacological studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in SREBP-IN-DHG’s efficacy across different tissue or cell-line models?
- Methodological Answer : Contradictory results may arise from:
- Cell-specific SREBP isoform expression (e.g., adipocytes express SREBP-1c, hepatocytes express SREBP-1a/2).
- Solution : Perform isoform-specific siRNA knockdowns followed by treatment to isolate target effects.
- Metabolic heterogeneity : Use metabolomics (LC-MS) to compare lipid profiles post-treatment.
- Reference : Data contradiction analysis requires integrating genetic, metabolic, and transcriptional datasets .
Q. What methodologies validate SREBP-IN-DHG’s target specificity in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Use affinity-based pulldown assays with SREBP-IN-DHG probes to identify off-target interactions.
- CRISPR-Cas9 screens : Genome-wide knockout libraries can pinpoint genes modulating SREBP-IN-DHG’s efficacy.
- In vivo pharmacokinetics : Measure compound bioavailability and tissue distribution via LC-MS/MS in animal models.
- Rationale: Multi-omics approaches ensure rigorous validation of specificity .
Q. How can omics data (transcriptomic, lipidomic) be integrated to elucidate SREBP-IN-DHG’s broader metabolic impacts?
- Methodological Answer :
Pathway enrichment analysis : Tools like GSEA or MetaboAnalyst link differentially expressed genes/metabolites to lipid synthesis pathways.
Network pharmacology : Construct interaction networks (e.g., SREBP-1c with PPARγ or LXR) to identify compensatory mechanisms.
Machine learning : Train models on omics data to predict secondary effects (e.g., insulin resistance) from treatment outcomes.
- Reference: Integrative analysis frameworks are critical for understanding systemic metabolic effects .
Data Presentation and Reproducibility
Q. What are best practices for presenting SREBP-IN-DHG’s effects in peer-reviewed manuscripts?
- Methodological Answer :
- Tables : Include IC₅₀ values, fold changes in key lipid genes (e.g., SCD1, LDLR), and statistical significance (p-values, ANOVA results).
- Figures : Use heatmaps for transcriptomic data, pathway diagrams for mechanistic insights, and dose-response curves.
- Reproducibility : Share raw data (e.g., RNA-seq FASTQ files) and analysis pipelines via repositories like GEO or GitHub.
- Reference: Reporting standards align with guidelines for scientific transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
